Azanium;4-ethenylbenzenesulfonate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Azanium;4-ethenylbenzenesulfonate is typically synthesized through the polymerization of 4-ethenylbenzenesulfonic acid with ammonium salt . The polymerization process involves the use of radical initiators under controlled temperature and pressure conditions to achieve the desired molecular weight and polymer structure .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale polymerization reactors where the monomers are mixed with initiators and other additives to control the polymerization process . The resulting polymer is then purified and processed into various forms, such as solutions or solid powders, depending on the intended application .

Análisis De Reacciones Químicas

Types of Reactions

Azanium;4-ethenylbenzenesulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and substitution reagents such as halogens . The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound include sulfone derivatives and substituted polymers with various functional groups .

Aplicaciones Científicas De Investigación

Azanium;4-ethenylbenzenesulfonate has a wide range of scientific research applications, including:

Chemistry: Used as a polyelectrolyte in various chemical reactions and processes.

Biology: Employed in the study of biological macromolecules and as a component in certain biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

Industry: Utilized as an antistatic coating for specialty paper and synthetic films.

Mecanismo De Acción

The mechanism of action of azanium;4-ethenylbenzenesulfonate involves its interaction with various molecular targets through electrostatic and hydrophobic interactions . The sulfonate groups in the polymer can form strong ionic bonds with positively charged molecules, while the vinyl groups can participate in hydrophobic interactions . These interactions enable the compound to exert its effects in various applications, such as enhancing the stability of colloidal systems and facilitating the delivery of active ingredients in drug formulations .

Comparación Con Compuestos Similares

Similar Compounds

Polystyrene sulfonate, sodium salt: Similar in structure but uses sodium ions instead of ammonium ions.

Poly(4-styrenesulfonic acid): A homopolymer of 4-styrenesulfonic acid without the ammonium salt component.

Uniqueness

Azanium;4-ethenylbenzenesulfonate is unique due to its specific combination of ammonium ions and 4-ethenylbenzenesulfonic acid, which imparts distinct electrostatic properties and solubility characteristics . This makes it particularly useful in applications requiring strong ionic interactions and high solubility in aqueous solutions .

Actividad Biológica

Azanium;4-ethenylbenzenesulfonate, a quaternary ammonium compound, is notable for its diverse biological activities. This compound is characterized by its unique structure, which includes a quaternary ammonium center and a sulfonate group. Its biological activity has been the subject of various studies, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties.

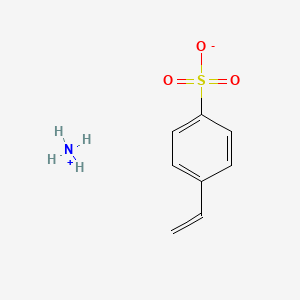

Chemical Structure

The chemical formula of this compound is . The presence of the quaternary ammonium moiety contributes to its solubility and interaction with biological membranes, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that compounds with quaternary ammonium structures often show effectiveness against a range of pathogens, including bacteria and fungi. A study highlighted that similar triethylammonium derivatives demonstrated activity against Staphylococcus aureus and Bacillus cereus, which suggests that this compound may possess comparable efficacy .

Cytotoxicity and Hemocompatibility

The cytotoxic effects of this compound have been evaluated on various cell lines. It is essential for any therapeutic agent to exhibit low toxicity towards human cells while maintaining antimicrobial efficacy. Preliminary findings suggest that compounds in this category often display low hemo- and cytotoxicity, indicating a favorable safety profile for further development .

Synthesis and Characterization

Research involving the synthesis of this compound has focused on characterizing its structural properties using techniques such as NMR and IR spectroscopy. These methods confirm the presence of key functional groups necessary for its biological activity .

Comparative Biological Activity Table

| Compound | Antimicrobial Activity | Cytotoxicity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | Low | Moderate |

| Triethylammonium isatin hydrazones | High | Low | High |

| Quaternary ammonium salts | High | Moderate | Variable |

This table summarizes comparative data on the biological activity of this compound relative to other known compounds.

Propiedades

IUPAC Name |

azanium;4-ethenylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S.H3N/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h2-6H,1H2,(H,9,10,11);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSSRZUUXRDFPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29965-34-2 | |

| Record name | Ammonium p-styrenesulfonate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29965-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29965-34-2 | |

| Record name | Benzenesulfonic acid, 4-ethenyl-, ammonium salt (1:1), homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.